(20R)-Ginsenoside Rh1

Descripción general

Descripción

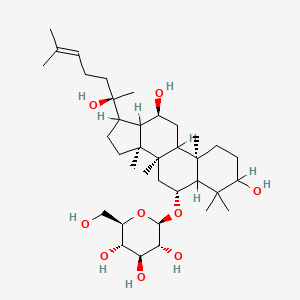

20®-Ginsenosido Rh1: es un compuesto que se encuentra de forma natural en el Panax ginseng, una planta ampliamente utilizada en la medicina tradicional. Este compuesto pertenece a la familia de los ginsenosidos, que son saponinas conocidas por sus diversas propiedades farmacológicas. La fórmula molecular del 20®-Ginsenosido Rh1 es C36H62O9 , y tiene un peso molecular de 638.88 g/mol .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El 20®-Ginsenosido Rh1 se puede sintetizar mediante varios métodos, incluidos el calentamiento, el vapor, la hidrólisis ácida y las reacciones enzimáticas. Estos procesos ayudan a convertir los ginsenosidos más polares en otros menos polares, como el 20®-Ginsenosido Rh1 .

Métodos de producción industrial: La producción industrial del 20®-Ginsenosido Rh1 a menudo implica la extracción de ginsenosidos de las raíces de ginseng, seguida de la purificación utilizando técnicas como la cromatografía líquida de alta resolución (HPLC). El uso de la extracción asistida por microondas (MAE) también se ha optimizado para aumentar el rendimiento de ginsenosidos raros, incluido el 20®-Ginsenosido Rh1 .

Análisis De Reacciones Químicas

Tipos de reacciones: El 20®-Ginsenosido Rh1 experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar el compuesto y mejorar sus propiedades farmacológicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el peróxido de hidrógeno (H2O2).

Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH4).

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como haluros o aminas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede llevar a la formación de derivados hidroxilados, mientras que la reducción puede producir derivados desoxi.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Mechanisms of Action

(20R)-Ginsenoside Rh1 has been shown to exert protective effects on neuronal cells. Research indicates that it can inhibit the activation of microglia, which play a crucial role in neuroinflammation and neurodegenerative diseases. Specifically, Rh1 reduces the expression of pro-inflammatory cytokines such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) while enhancing the expression of anti-inflammatory markers like IL-10 and heme oxygenase-1 (HO-1) . The compound also modulates signaling pathways, notably inhibiting the MAPK and NF-κB pathways, which are critical in inflammatory responses .

Case Studies

In a study involving LPS-stimulated microglia, this compound significantly decreased nitric oxide production and reactive oxygen species (ROS), suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease and other neurodegenerative disorders . Furthermore, it has been reported to improve cognitive function and alleviate symptoms associated with vascular dementia .

Anti-Inflammatory Properties

Pharmacological Insights

this compound exhibits strong anti-inflammatory properties through various mechanisms. It has been observed to downregulate pro-inflammatory cytokines and chemokines in different cell lines . For instance, in RAW 264.7 macrophages, Rh1 reduced the expression of TNF-α and IL-6 in a dose-dependent manner, showcasing its potential in treating inflammatory diseases .

Research Findings

A systematic review highlighted that ginsenoside Rh1 not only mitigates inflammation but also enhances antioxidant defenses within cells . This dual action makes it a candidate for developing therapies targeting chronic inflammatory conditions.

Anticancer Effects

Mechanistic Studies

The anticancer potential of this compound has been explored in various cancer cell lines. It has demonstrated cytotoxic effects against human lung carcinoma (A549), cervical adenocarcinoma (HeLa), and lymphoid neoplasma (P388) cells . The compound's IC50 values indicate potent activity in specific cell lines while showing lower toxicity in others .

Clinical Applications

In vivo studies have shown that Rh1 can inhibit tumor growth and metastasis. For example, it was effective in reducing colorectal cancer cell migration and proliferation in mouse models . These findings suggest that ginsenoside Rh1 could be developed as an adjunct therapy in cancer treatment protocols.

Cardiovascular Health

Pharmacokinetics and Efficacy

Recent studies have indicated that this compound may play a role in cardiovascular protection by improving endothelial function and reducing oxidative stress . Pharmacokinetic studies reveal that its bioavailability can be influenced by co-administration with other herbal compounds, enhancing its therapeutic efficacy .

Summary of Applications

| Application Area | Mechanism/Effect | Case Studies/Findings |

|---|---|---|

| Neuroprotection | Inhibits microglial activation; modulates inflammatory pathways | Improved cognitive function in AD models; reduced neuroinflammation |

| Anti-inflammatory | Downregulates pro-inflammatory cytokines; enhances antioxidant defenses | Significant reduction of TNF-α and IL-6 in macrophage models |

| Anticancer | Induces cytotoxicity in various cancer cell lines; inhibits tumor growth | Effective against colorectal cancer; reduced migration of cancer cells |

| Cardiovascular Health | Improves endothelial function; reduces oxidative stress | Enhanced bioavailability when combined with other herbal extracts |

Mecanismo De Acción

El 20®-Ginsenosido Rh1 ejerce sus efectos a través de múltiples objetivos y vías moleculares. Interactúa con los receptores de la superficie celular y las moléculas de señalización intracelular para modular varios procesos biológicos. Por ejemplo, puede activar o inhibir cinasas y factores de transcripción específicos, lo que lleva a cambios en la expresión genética y las respuestas celulares .

Comparación Con Compuestos Similares

Compuestos similares:

- 20(S)-Ginsenosido Rh1

- 20(S)-Ginsenosido Rg3

- 20®-Ginsenosido Rg3

- 20(S)-Ginsenosido Rh2

- 20®-Ginsenosido Rh2

Comparación: El 20®-Ginsenosido Rh1 es único debido a su estereoquímica específica, que influye en su actividad biológica. En comparación con su contraparte 20(S), el 20®-Ginsenosido Rh1 puede exhibir diferentes farmacocinéticas y farmacodinámicas. La presencia de diferentes grupos de azúcar e hidroxilo en compuestos similares también contribuye a sus propiedades distintas .

Actividad Biológica

(20R)-Ginsenoside Rh1, a bioactive compound derived from ginseng, has garnered attention due to its diverse biological activities, particularly in anti-inflammatory and anticancer effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure

This compound is a triterpenoid saponin with the molecular formula and is characterized by its unique stereochemistry which influences its biological properties .

Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory properties of this compound:

- Histamine Release Inhibition: In vitro studies using RAW264.7 cells indicated that Rh1 significantly inhibits histamine release from rat peritoneal mast cells. At a dosage of 25 mg/kg, it achieved an 87% inhibition rate, surpassing the effects of disodium cromoglycate .

- Cytokine Modulation: Rh1 was shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages, along with reducing the activation of NF-kappaB, a key transcription factor in inflammatory responses .

Anticancer Effects

This compound exhibits promising anticancer properties across various cancer cell lines:

- Cell Viability and Proliferation: Studies utilizing the Cell Counting Kit-8 (CCK-8) assay revealed that Rh1 reduces cell viability in colorectal cancer cells (SW620) in a dose-dependent manner, with significant effects observed at concentrations of 50 µM and 100 µM over 24 and 48 hours .

- Inhibition of Migration: Research has shown that Rh1 inhibits the migration of colorectal cancer cells, suggesting its potential as an anti-metastatic agent .

Neuroprotective Effects

Recent investigations highlight the neuroprotective properties of this compound:

- Protection Against Neurotoxicity: In models using SH-SY5Y and PC-12 cells, Rh1 demonstrated protective effects against neurotoxic agents such as 6-hydroxydopamine (6-OHDA). It was found to improve cell viability and reduce apoptosis markers .

- Mechanisms of Action: The mechanisms underlying its neuroprotective effects include modulation of oxidative stress and inflammatory pathways, enhancing neuronal survival under stress conditions .

Pharmacokinetics

Pharmacokinetic studies have provided insights into the absorption and metabolism of this compound:

- Bioavailability: Research indicates that the pharmacokinetic profile of Rh1 can be influenced by various factors including extraction methods. For instance, different decocting processes significantly affect its concentration in rat plasma, impacting parameters such as , , and half-life .

Summary Table of Biological Activities

Case Studies

Several case studies have illustrated the practical applications of this compound:

- Chronic Inflammation Model: In a murine model of TNBS-induced colitis, administration of this compound resulted in reduced inflammation markers such as IL-1β and TNF-α, indicating its therapeutic potential for inflammatory bowel diseases .

- Cancer Treatment Synergy: A study examining combinations of ginsenosides found that this compound enhanced the cytotoxic effects when used alongside other chemotherapeutic agents in various cancer cell lines, suggesting a synergistic effect that could improve treatment outcomes .

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24+,25-,26-,27+,28-,29+,30-,31+,33+,34+,35+,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQNTCRNSXYLAH-PQYWRUIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structural characterization of (20R)-Ginsenoside Rh1?

A1: While the provided abstracts don't offer specific spectroscopic data for this compound, they confirm its presence in both Qili Qiangxin capsules [] and processed Panax notoginseng rhizomes []. To determine the molecular formula and weight, further investigation into databases or research articles specifically focusing on this compound characterization is needed.

Q2: How does processing Panax notoginseng affect the presence of this compound?

A2: Research indicates that processing Panax notoginseng can lead to the formation of this compound. [] Specifically, researchers observed this compound in processed samples, suggesting it might be a product of chemical conversions during the processing procedures. These conversions primarily involve dehydration and glycosyl hydrolysis reactions affecting other ginsenosides. []

Q3: Are there any analytical challenges in identifying and quantifying this compound?

A3: While not explicitly stated in the provided abstracts, identifying and quantifying this compound likely requires advanced analytical techniques. Similar research relies on methods like High-Performance Liquid Chromatography (HPLC) [, ] coupled with spectroscopic methods for structural elucidation. Further research on this compound would need to address method validation, ensuring accuracy, precision, and specificity in quantifying this specific compound within complex plant extracts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.